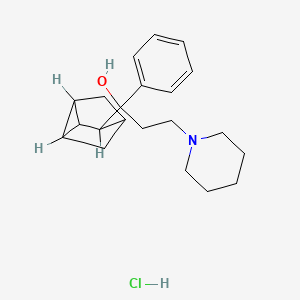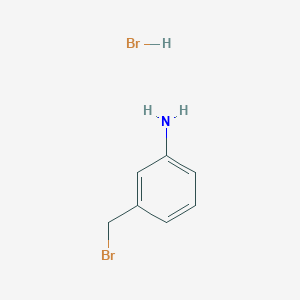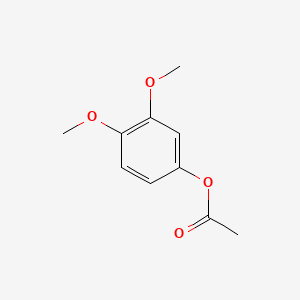
Methyl 3,5-diformylbenzoate
Overview
Description
Methyl 3,5-diformylbenzoate: is an organic compound with the molecular formula C10H8O4 It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by formyl groups, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-diformylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl benzoate. The Vilsmeier-Haack reaction is often employed, where methyl benzoate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-diformylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Methyl 3,5-dicarboxybenzoate.
Reduction: Methyl 3,5-bis(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-diformylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of methyl 3,5-diformylbenzoate depends on the specific reaction or application. In general, the formyl groups can act as electrophilic centers, making the compound reactive towards nucleophiles. The ester group can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Methyl 3,5-dicarboxybenzoate: Similar structure but with carboxylic acid groups instead of formyl groups.
Methyl 3,5-bis(hydroxymethyl)benzoate: Similar structure but with hydroxymethyl groups instead of formyl groups.
Uniqueness: Methyl 3,5-diformylbenzoate is unique due to the presence of two formyl groups, which impart distinct reactivity compared to its analogs. The formyl groups make it a versatile intermediate for various chemical transformations, allowing for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
methyl 3,5-diformylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZDJMOITGQBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-](/img/structure/B8220858.png)




![4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8220909.png)






![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)

